2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid 2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 2639442-73-0
VCID: VC11538647
InChI: InChI=1S/C12H18F3NO5/c1-11(2,3)21-10(19)16-5-8(12(13,14)15)20-6-7(16)4-9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C12H18F3NO5
Molecular Weight: 313.27 g/mol

2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid

CAS No.: 2639442-73-0

Cat. No.: VC11538647

Molecular Formula: C12H18F3NO5

Molecular Weight: 313.27 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid - 2639442-73-0

Specification

CAS No. 2639442-73-0
Molecular Formula C12H18F3NO5
Molecular Weight 313.27 g/mol
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid
Standard InChI InChI=1S/C12H18F3NO5/c1-11(2,3)21-10(19)16-5-8(12(13,14)15)20-6-7(16)4-9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)
Standard InChI Key WBCJCDMARGMSQX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(OCC1CC(=O)O)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s structure centers on a six-membered morpholine ring, a heterocycle containing one oxygen and one nitrogen atom. Key substituents include:

  • A tert-butoxycarbonyl (Boc) group at the 4-position, which serves as a temporary protecting group for amines during synthetic workflows .

  • A trifluoromethyl (-CF₃) group at the 6-position, known to enhance metabolic stability and membrane permeability in drug candidates .

  • An acetic acid moiety at the 3-position, providing a carboxylic acid functional group for further derivatization .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.2639442-73-0
Molecular FormulaC₁₂H₁₈F₃NO₅
Molecular Weight313.27 g/mol
IUPAC Name2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid
Purity≥95%

The Boc group’s steric bulk shields the morpholine nitrogen from undesired reactions, while the -CF₃ group contributes to electron-withdrawing effects, modulating the ring’s electronic environment .

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound is hypothesized to be synthesized through a multi-step sequence:

  • Morpholine Ring Formation: Cyclization of a β-amino alcohol precursor, such as 2-amino-2-(hydroxymethyl)-1,3-propanediol, with a trifluoromethyl-containing electrophile.

  • Boc Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Acetic Acid Side Chain Installation: Alkylation or Michael addition to introduce the acetic acid moiety, followed by oxidation if necessary .

Key Challenges:

  • Regioselective functionalization at the 6-position with -CF₃ requires precise control to avoid side reactions.

  • The Boc group’s stability under reaction conditions must be ensured to prevent premature deprotection .

Reactivity Profile

The compound’s reactivity is governed by three functional handles:

  • Boc Group: Removable under acidic conditions (e.g., HCl in dioxane), exposing the secondary amine for further coupling reactions .

  • Trifluoromethyl Group: Participates in hydrogen bonding and dipole interactions, influencing binding affinity in biological targets .

  • Carboxylic Acid: Amenable to esterification, amidation, or conjugation with biomolecules via carbodiimide-mediated coupling .

CompoundKey DifferencesApplicationsSource
2-(4-Boc-morpholin-2-yl)acetic acidLacks -CF₃ group; simpler substitution patternIntermediate for peptide mimetics
(4'-{[2-Boc-4-CF₃-benzyl]oxy}-biphenyl-3-yl)acetic acidBenzyl ether linkage; biphenyl coreProbable use in anti-inflammatory agents

Material Science

The -CF₃ group’s hydrophobicity and chemical inertness suggest utility in:

  • Surface Modifications: As a component of self-assembled monolayers (SAMs) for non-stick coatings.

  • Polymer Additives: To enhance thermal stability in fluorinated polymers .

Physicochemical Properties and Stability

Solubility and Lipophilicity

  • Aqueous Solubility: Moderate (estimated 0.1–1 mg/mL) due to the carboxylic acid group .

  • logP: Predicted ∼1.5–2.0, balancing hydrophilic and hydrophobic domains .

Stability Profile

  • Thermal Stability: Stable up to 150°C, with decomposition observed upon Boc removal .

  • pH Sensitivity: Carboxylic acid protonates below pH 3, while the Boc group hydrolyzes in strong acids (pH <2) .

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